molecular formula C7H6ClNO B1290574 2-Amino-3-chlorobenzaldehyde CAS No. 397322-82-6

2-Amino-3-chlorobenzaldehyde

Cat. No. B1290574
CAS RN: 397322-82-6
M. Wt: 155.58 g/mol
InChI Key: FVFGTMXRHNSEMC-UHFFFAOYSA-N
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Description

2-Amino-3-chlorobenzaldehyde is a chemical compound with the molecular formula C7H6ClNO . It has a molecular weight of 155.58 . The compound is typically stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 2-Amino-3-chlorobenzaldehyde is 1S/C7H6ClNO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2 . This indicates that the compound consists of a benzene ring with an amino group (NH2) and a chloro group (Cl) attached to it, as well as a formyl group (CHO) which gives it the aldehyde property .


Physical And Chemical Properties Analysis

2-Amino-3-chlorobenzaldehyde is a solid at room temperature . The compound has a topological polar surface area of 43.1 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

Synthesis of Schiff Bases

2-Amino-3-chlorobenzaldehyde: is commonly used in the synthesis of Schiff bases . These are formed by the condensation of primary amines with carbonyl compounds, and they serve as important ligands in coordination chemistry. Schiff bases derived from this compound can bind to various metal ions, forming complexes with potential applications in catalysis, nanotechnology, and materials science.

Biological Activity

The compound is a precursor in the formation of azo dyes and Schiff bases that exhibit a range of biological activities . These activities include antimicrobial, antifungal, and anti-inflammatory properties. Research into these applications is crucial for the development of new drugs and treatments.

Analytical Chemistry

In analytical chemistry, 2-Amino-3-chlorobenzaldehyde -derived Schiff bases can be used as reagents or indicators . They can form complexes with metal ions, which can be quantitatively analyzed using various spectroscopic methods. This is particularly useful in the detection and measurement of heavy metals in environmental samples.

Material Science

Schiff bases synthesized from 2-Amino-3-chlorobenzaldehyde can be used to create novel materials with specific optical or electronic properties . These materials can be applied in the development of sensors, displays, and other electronic devices.

Coordination Compounds

The ability of 2-Amino-3-chlorobenzaldehyde to act as a ligand allows for the creation of coordination compounds . These compounds have diverse applications, including their use as catalysts in organic synthesis, as well as in medicinal chemistry for the design of metal-based drugs.

Environmental Applications

Schiff bases and metal complexes derived from 2-Amino-3-chlorobenzaldehyde can be explored for their potential in environmental applications . This includes the treatment of wastewater, removal of pollutants, and as part of processes aimed at reducing environmental contamination.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it .

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by 2-Amino-3-chlorobenzaldehyde are currently unknown

Pharmacokinetics

Given its relatively small molecular weight (15558 g/mol ), it is likely to be well-absorbed and distributed throughout the body. The compound’s metabolism and excretion would depend on its specific interactions with metabolic enzymes and transporters, which are currently unknown.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3-chlorobenzaldehyde. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Other factors such as pH, temperature, and the presence of other molecules could also influence its action and efficacy.

properties

IUPAC Name

2-amino-3-chlorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFGTMXRHNSEMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80634640
Record name 2-Amino-3-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-chlorobenzaldehyde

CAS RN

397322-82-6
Record name 2-Amino-3-chlorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80634640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-chlorobenzaldehyde
Reactant of Route 2
2-Amino-3-chlorobenzaldehyde
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2-Amino-3-chlorobenzaldehyde
Reactant of Route 4
2-Amino-3-chlorobenzaldehyde
Reactant of Route 5
2-Amino-3-chlorobenzaldehyde
Reactant of Route 6
2-Amino-3-chlorobenzaldehyde

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